molecular formula C136H216N36O41 B1591452 Peptide histidine isoleucine CAS No. 96849-38-6

Peptide histidine isoleucine

Cat. No. B1591452
CAS RN: 96849-38-6
M. Wt: 3011.4 g/mol
InChI Key: SGAKZYXFPNRMLP-RMYDINGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide histidine isoleucine (PHI) is an endogenous brain-gut peptide that activates VPAC2 receptors . It exhibits anorexigenic activity in vivo, decreasing feeding behavior in an oxytocin-mediated manner . PHI also decreases caspase 3 activity and increases glutamate transporter (GLT-1a) activity in vitro .


Synthesis Analysis

PHI, peptide histidine valine (PHV), and vasoactive intestinal polypeptide (VIP) are cosynthesized from the same precursor and share high levels of structural similarities with overlapping biological functions . The first PHI/PHV receptor was isolated and characterized in goldfish .


Molecular Structure Analysis

PHI, PHV, and VIP are cosynthesized from the same precursor and share high levels of structural similarities with overlapping biological functions . They are members of the pituitary adenylate cyclase-activating polypeptide (PACAP)/glucagon family .


Chemical Reactions Analysis

The solubility of 15 amino acids and 18 peptides, including PHI, was successfully modeled using the equation of state PC-SAFT that used recently determined melting properties of the amino acids and peptides as input data .


Physical And Chemical Properties Analysis

The solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .

Scientific Research Applications

Receptor Identification and Characterization

Peptide PHI: has been identified to interact with specific receptors in the body. A study isolated and characterized the first PHI/PHV receptor in goldfish, which could be activated by human PHI . This receptor is expressed in the intestine, brain, and gall bladder, suggesting a role in the regulation of pituitary function .

Neuroblastoma Cell Proliferation

PHI has been shown to have differential effects on the proliferation of neuroblastoma cells. It can inhibit proliferation at low concentrations, indicating a potential therapeutic application for certain types of cancer . The action of PHI is mediated by changes in the activity of the MAP kinase pathway, independent of protein kinase A or C .

Gastrointestinal Function

Research has demonstrated that PHI can significantly inhibit the net absorption of water, sodium, potassium, and bicarbonate, and induce a net secretion of chloride in the gastrointestinal tract . This suggests a potential application in treating conditions related to electrolyte imbalance.

Fluid and Electrolyte Transport

PHI affects fluid and electrolyte transport in the intestines. It has been studied for its effects on jejunal, ileal, and colonic fluid and electrolyte transport, showing that it has sequence homologies with other peptides like VIP, secretin, glucagon, and GIP .

Non-Adrenergic Non-Cholinergic (NANC) Relaxation

The role of PHI as a neurotransmitter in the inhibitory motor neurons has been investigated, particularly its physiological role in NANC relaxation of the rat gastric fundus . This could have implications for understanding and treating gastrointestinal motility disorders.

Endocrinological Implications

PHI is cosynthesized with other peptides such as vasoactive intestinal polypeptide (VIP) and shares structural similarities and overlapping biological functions. It plays a role in the regulation of pituitary function, suggesting endocrinological applications .

Mechanism of Action

PHI strongly attenuated the slow intrathalamic rhythmic activity. Using intracellular recording techniques, it was found that PHI selectively depolarized thalamic relay neurons via an enhancement of the hyperpolarization-activated mixed cation current, Ih . The actions of PHI were occluded by VIP and dopamine, indicating these modulators converge onto a common mechanism .

Safety and Hazards

PHI is an intestinal secretagogue inducing a reversible net secretion of fluid and electrolytes in jejunum and ileum and less marked effects in the colon . PHI was found to have differential effects on stimulation and suppression of neuroblastoma cell proliferation .

Future Directions

The multifaceted nature of antimicrobial peptides, including PHI, has led to current synthetic chemistry approaches and future directions . The studies demonstrate potent regulatory actions of PACAP, PHI, and VIP on neuroblastoma cell proliferation which appear to be mediated by multiple subsets of receptors which differentially couple to MAP kinase and PKA signaling pathways .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAKZYXFPNRMLP-RMYDINGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H216N36O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3011.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peptide histidine isoleucine

CAS RN

96849-38-6
Record name Peptide histidine isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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